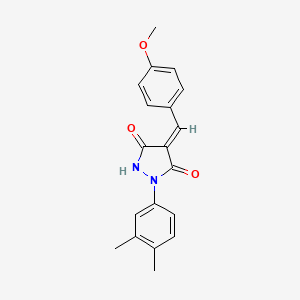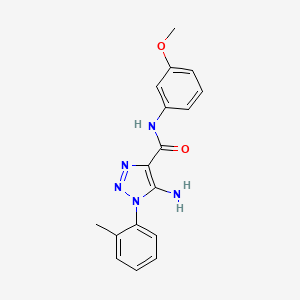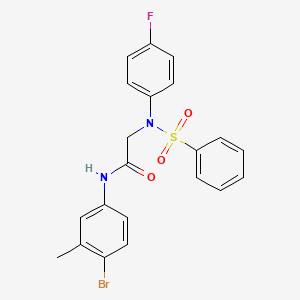![molecular formula C17H11BrF7NO2 B5050946 4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5050946.png)
4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide is a compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of certain enzymes and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide involves the inhibition of PKB/Akt and GSK-3β enzymes. This leads to the activation of certain signaling pathways, including the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway and the Wnt/β-catenin pathway. These pathways play a crucial role in various cellular processes, including cell growth, proliferation, and survival.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide has several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also has anti-inflammatory properties and has been shown to reduce inflammation in various animal models. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide in lab experiments is its potency and specificity. It is a potent inhibitor of PKB/Akt and GSK-3β enzymes and has shown promising results in various studies. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide in scientific research. One potential application is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and may be useful in the development of new cancer therapies. Additionally, this compound may have potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to explore these potential applications and to determine the safety and efficacy of this compound in humans.
Conclusion
4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide is a compound that has shown promising results in various scientific studies. It is a potent inhibitor of certain enzymes and has several potential applications in the treatment of cancer and inflammatory diseases. Further studies are needed to explore these potential applications and to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide involves several steps. The first step is the preparation of 4-bromo-N-(4-aminophenyl)benzamide, which is then reacted with 2,2,3,3-tetrafluoropropyl triflate to obtain 4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide. The final step involves the reaction of this compound with trifluoromethyl iodide to obtain the desired product.
Applications De Recherche Scientifique
4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to be a potent inhibitor of certain enzymes, including protein kinase B (PKB/Akt) and glycogen synthase kinase-3β (GSK-3β). These enzymes play a crucial role in various cellular processes, including cell growth, proliferation, and survival.
Propriétés
IUPAC Name |
4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF7NO2/c18-10-3-1-9(2-4-10)14(27)26-11-5-6-13(12(7-11)17(23,24)25)28-8-16(21,22)15(19)20/h1-7,15H,8H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDOKJQVNRCIQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)OCC(C(F)F)(F)F)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5050867.png)
amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5050872.png)


![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B5050898.png)
![2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5050901.png)
![N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide](/img/structure/B5050914.png)
![4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,2-dimethylbenzene](/img/structure/B5050915.png)


![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5050926.png)
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5050934.png)
![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5050963.png)
![2,5-bis(4-fluorophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5050968.png)